![molecular formula C9H12N2O2 B189088 N,N,3-trimethyl-4-nitroaniline CAS No. 90556-89-1](/img/structure/B189088.png)
N,N,3-trimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N,3-trimethyl-4-nitroaniline” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20400 . It is also known by several synonyms such as 3,N,N-trimethyl-4-nitro-aniline, 6-Nitro-3-dimethylamino-toluol, and 5-(dimethylamino)-2-nitrotoluene .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Scientific Research Applications
Spectroscopic Applications
Research on related nitroaniline compounds, such as 2,6-dimethyl-3-nitroaniline, has explored their behavior in high-resolution solid-state 13C NMR spectroscopy. The study by Naito, Ganapathy, and Mcdowell (1982) demonstrates how cross-polarization and magic-angle spinning techniques can reveal characteristic line broadening or asymmetric doublet patterns in the NMR spectra of carbon atoms bonded to nitrogen in these compounds. This research is crucial for understanding the electronic environment of nitroanilines and could be applied to studying the structural and electronic properties of N,N,3-trimethyl-4-nitroaniline in the solid state (Naito, Ganapathy, & Mcdowell, 1982).
Organic Synthesis and Catalysis
The work by Asahara, Sofue, Kuroda, and Nishiwaki (2018) on the alkynylation and cyanation of alkenes using nitro groups showcases the potential of nitro compounds in facilitating complex organic reactions. Although this compound was not directly used, this research highlights the versatility of nitro compounds in organic synthesis, suggesting that this compound could be explored for similar applications in creating complex organic molecules (Asahara et al., 2018).
Environmental Applications
Mahmoud, Abdou, Shehata, Header, and Hamed (2016) investigated the use of a nanosorbent for removing nitroaniline compounds from water. Their research aimed at efficient removal of these compounds from aqueous solutions, highlighting the environmental impact and potential hazards of nitroanilines. This study suggests the environmental relevance of researching compounds like this compound, especially in the context of water purification and the mitigation of pollution (Mahmoud et al., 2016).
Photocatalysis and Imaging
Wu, Chen, Holmberg-Douglas, Bida, Tu, Ma, Wu, Nicewicz, and Li (2023) disclosed a method for efficient cyanation of electron-rich arenes via organic photoredox catalysis. Their study provides insights into the use of nitroaniline derivatives in developing new positron emission tomography (PET) agents, showcasing the broader applications of nitro compounds in both catalysis and biomedical imaging. Such research could inspire further studies on the specific applications of this compound in the field of photocatalysis and imaging (Wu et al., 2023).
Safety and Hazards
properties
IUPAC Name |
N,N,3-trimethyl-4-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZNJKIENBZHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393120 |
Source
|
Record name | N,N,3-trimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90556-89-1 |
Source
|
Record name | N,N,3-trimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.